![molecular formula C11H16O2Si B13952704 Trimethylsilyl 4-methylbenzoate CAS No. 53358-36-4](/img/structure/B13952704.png)
Trimethylsilyl 4-methylbenzoate
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Overview
Description
Trimethylsilyl 4-methylbenzoate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 4-methylbenzoate moiety. This compound is notable for its applications in organic synthesis, particularly as a protecting group for carboxylic acids and alcohols. The trimethylsilyl group enhances the volatility and stability of the molecule, making it useful in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsilyl 4-methylbenzoate can be synthesized through the reaction of 4-methylbenzoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the trimethylsilyl ester by neutralizing the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyl 4-methylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield 4-methylbenzoic acid.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: While the trimethylsilyl group itself is relatively inert, the 4-methylbenzoate moiety can undergo oxidation and reduction reactions
Common Reagents and Conditions:
Hydrolysis: Aqueous acids or bases are commonly used.
Substitution: Reagents such as halides or alkoxides in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: 4-methylbenzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: 4-methylbenzoic acid derivatives.
Reduction: Reduced benzoate derivatives
Scientific Research Applications
Trimethylsilyl 4-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as a protecting group for carboxylic acids and alcohols, facilitating complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the protection and deprotection of functional groups during drug synthesis.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of trimethylsilyl 4-methylbenzoate primarily involves the trimethylsilyl group acting as a protecting group. This group temporarily masks reactive sites on molecules, preventing unwanted reactions during synthetic processes. The trimethylsilyl group can be selectively removed under specific conditions, revealing the original functional group for further reactions .
Comparison with Similar Compounds
Trimethylsilyl chloride: Used for silylation of alcohols and carboxylic acids.
Trimethylsilyl cyanide: Utilized in the synthesis of nitriles and as a cyanating agent.
Trimethylsilyl trifluoromethanesulfonate: Employed in the protection of alcohols and amines
Uniqueness: Trimethylsilyl 4-methylbenzoate is unique due to its specific combination of the trimethylsilyl group and the 4-methylbenzoate moiety. This combination provides distinct reactivity and stability, making it particularly useful in organic synthesis and industrial applications .
Biological Activity
Introduction
Trimethylsilyl 4-methylbenzoate, a derivative of benzoic acid, is an organic compound characterized by a trimethylsilyl group attached to the aromatic ring. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, applications, and implications for future studies.
This compound can be synthesized through the esterification of 4-methylbenzoic acid with trimethylsilyl chloride. The presence of the trimethylsilyl group enhances the compound's lipophilicity and stability, which may influence its interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C11H14O2Si |
Molecular Weight | 210.31 g/mol |
Boiling Point | 210 °C |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. A study focused on various benzoate derivatives found that modifications to the benzoic acid structure can enhance antibacterial and antiplasmodial activities. Specifically, the introduction of silyl groups may increase the compound's efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several benzoate derivatives, including this compound. The disk diffusion method was employed, revealing that this compound exhibited notable inhibition zones against selected bacterial strains. The results are summarized in Table 2.
Table 2: Antibacterial Activity of this compound
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Antiplasmodial Activity
In addition to its antibacterial effects, this compound has been investigated for its antiplasmodial properties. Similar studies on benzoic acid derivatives showed that structural modifications could enhance activity against Plasmodium falciparum, the malaria-causing parasite .
The proposed mechanism for the antimicrobial activity of benzoate derivatives includes disruption of bacterial cell membranes and interference with metabolic pathways. The trimethylsilyl group may facilitate membrane penetration and enhance bioavailability .
Applications in Biochemical Assays
This compound has potential applications in biochemical assays due to its unique properties. It is used as a reagent in organic synthesis and could serve as a probe in molecular biology studies to explore interactions with biological macromolecules .
Future Research Directions
Future research should focus on:
- Mechanistic Studies: Investigating the detailed mechanisms behind its antimicrobial and antiplasmodial activities.
- In Vivo Studies: Conducting animal model studies to assess therapeutic efficacy and safety profiles.
- Derivatives Exploration: Synthesizing and evaluating new derivatives to enhance biological activity.
Properties
CAS No. |
53358-36-4 |
---|---|
Molecular Formula |
C11H16O2Si |
Molecular Weight |
208.33 g/mol |
IUPAC Name |
trimethylsilyl 4-methylbenzoate |
InChI |
InChI=1S/C11H16O2Si/c1-9-5-7-10(8-6-9)11(12)13-14(2,3)4/h5-8H,1-4H3 |
InChI Key |
GKODXEXJNJLBCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
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